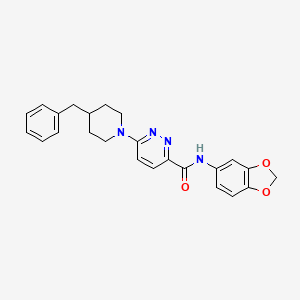
2-Phenoxy-1-phenylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenoxy-1-phenylpropan-1-ol is an organic compound with the molecular formula C15H16O2. It is characterized by the presence of a phenoxy group and a phenyl group attached to a propanol backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Phenoxy-1-phenylpropan-1-ol can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with phenol in the presence of a base, followed by reduction of the resulting intermediate. Another method includes the condensation of benzaldehyde with phenol under basic conditions, followed by reduction.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic hydrogenation of the corresponding ketone or aldehyde intermediates. The reaction conditions typically include elevated temperatures and pressures, along with the use of suitable catalysts such as palladium on carbon.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the phenoxy or phenyl group can be replaced by other nucleophiles. Common reagents include alkyl halides and amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, amines, and other nucleophiles.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted phenoxy or phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Phenoxy-1-phenylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals, fragrances, and flavoring agents.
Wirkmechanismus
The mechanism of action of 2-Phenoxy-1-phenylpropan-1-ol involves its interaction with specific molecular targets and pathways. The phenoxy and phenyl groups contribute to its binding affinity and specificity towards certain enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Phenoxypropan-2-ol: This compound has a similar structure but differs in the position of the hydroxyl group.
2-Phenyl-1-propanol: It has a similar backbone but lacks the phenoxy group.
1-Phenyl-2-propanol: Another similar compound with a different arrangement of functional groups.
Uniqueness: 2-Phenoxy-1-phenylpropan-1-ol is unique due to the presence of both phenoxy and phenyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
IUPAC Name |
2-phenoxy-1-phenylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-12(17-14-10-6-3-7-11-14)15(16)13-8-4-2-5-9-13/h2-12,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOWAWAHPZPZOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
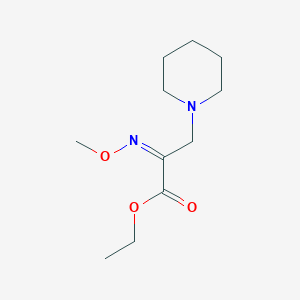
![N-(4-chlorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2533382.png)

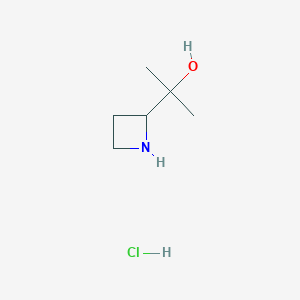
![tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate](/img/structure/B2533388.png)


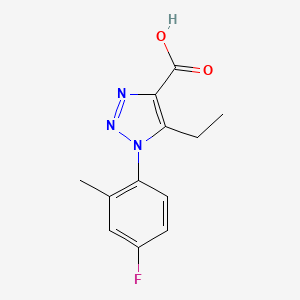
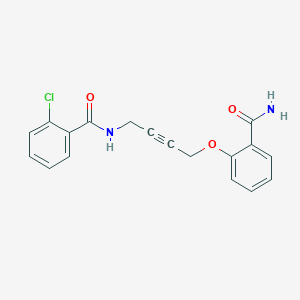
![N-[5-Chloro-2-(oxolan-3-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2533396.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-N'-(3-chloro-4-methylphenyl)ethanediamide](/img/structure/B2533398.png)
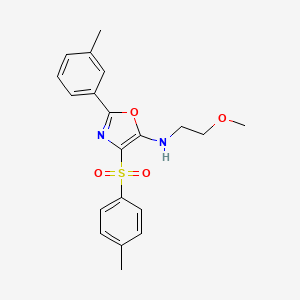
![N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B2533401.png)
